molecular formula C9H12N2O2 B13596857 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid

2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13596857
M. Wt: 180.20 g/mol
InChI Key: ULTHHMGFVDAVNO-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring substituted with a carboxylic acid group and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an imidazole derivative. The reaction typically involves the use of a diazo compound and a transition metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring.

  • Cyclopropanation Reaction

      Starting Material: 1-ethyl-1H-imidazole

      Reagents: Diazo compound (e.g., diazomethane), transition metal catalyst (e.g., rhodium acetate)

      Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.

  • Carboxylation

      Starting Material: 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane

      Reagents: Carbon dioxide (CO₂), base (e.g., sodium hydroxide)

      Conditions: The reaction is conducted under high pressure of CO₂, typically at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding imidazole N-oxides.

      Reagents: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

      Conditions: Typically carried out at room temperature.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃)

      Conditions: The reaction is usually performed under anhydrous conditions.

  • Substitution: : The imidazole ring can undergo electrophilic substitution reactions.

      Reagents: Electrophiles such as alkyl halides or acyl chlorides

      Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of imidazole N-oxides

    Reduction: Formation of 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-methanol

    Substitution: Formation of substituted imidazole derivatives

Scientific Research Applications

2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its imidazole moiety.

    Industrial Applications: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid
  • 2-(1-ethyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid
  • 2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-methanol

Uniqueness

2-(1-ethyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of a cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-ethylimidazol-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-2-11-5-10-4-8(11)6-3-7(6)9(12)13/h4-7H,2-3H2,1H3,(H,12,13)

InChI Key

ULTHHMGFVDAVNO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C2CC2C(=O)O

Origin of Product

United States

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